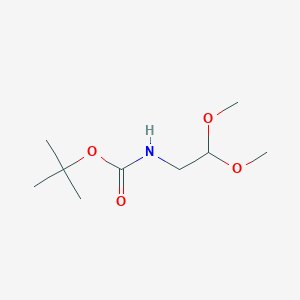
tert-Butyl (2,2-dimethoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl (2,2-dimethoxyethyl)carbamate is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. Carbamates are known for their wide range of applications, including their use as herbicides, insecticides, and in pharmaceuticals. They are also used as intermediates in organic synthesis and have been studied for their potential in various chemical reactions 10.
Synthesis Analysis
The synthesis of carbamate derivatives often involves the protection of amino groups to prevent unwanted side reactions. For instance, tert-butyl carbamates are commonly synthesized from aldehydes using tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid . Additionally, the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate could potentially be derived from similar methods as those used for the synthesis of related compounds, such as the tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate synthesized from L-Serine . The synthesis of carbamate derivatives can also involve multistep reactions, including esterification, protection, and reduction steps .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of the carbamate group (-NHCOO-). The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the carbamate in chemical reactions. For example, the use of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate can lead to high enantioselectivity in the synthesis of amino acid derivatives .
Chemical Reactions Analysis
Carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of biologically active compounds, such as the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of the drug omisertinib . Carbamates can also undergo transformations such as iodolactamization, which is a key step in the enantioselective synthesis of certain intermediates . Additionally, tert-butyl carbamates can act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2,2-dimethoxyethyl)carbamate would be influenced by its functional groups. The tert-butyl group is known to impart volatility and hydrophobicity, while the carbamate group can enhance solubility in polar solvents due to its potential for hydrogen bonding. The derivatization of carbamates, such as with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide, can be optimized to improve the detection limits and precision in analytical methods such as gas chromatography-mass spectrometry .
Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants (SPAs)
Synthetic phenolic antioxidants, including related tert-butyl compounds, are utilized in industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have highlighted their environmental occurrence, human exposure, and potential toxicity, indicating a need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
MTBE and Other Ethers
Research on mixtures containing methyl tert-butyl ether (MTBE) and other ethers has focused on their physical properties and potential as gasoline additives. This work has important implications for developing cleaner fuel technologies (Marsh et al., 1999).
Environmental Fate and Biodegradation
Degradation of MTBE
Studies on the decomposition of MTBE, a compound structurally related to tert-Butyl (2,2-dimethoxyethyl)carbamate, have shown that adding hydrogen in a cold plasma reactor can efficiently decompose MTBE into less harmful compounds, demonstrating an innovative approach to mitigating environmental contamination (Hsieh et al., 2011).
Microbial Degradation of Ethers
Research into the microbial degradation of MTBE and tert-butyl alcohol (TBA) has expanded our understanding of the biodegradability of these substances under various redox conditions, offering insights into natural and engineered remediation strategies (Schmidt et al., 2004).
Non-Phosgene Synthesis of N-Substituted Carbamates
Innovations in Carbamate Synthesis
Research progress in non-phosgene synthesis of N-substituted carbamates highlights the importance of developing safer, more environmentally friendly synthetic routes for compounds like tert-Butyl (2,2-dimethoxyethyl)carbamate, with implications for green chemistry and CO2 utilization (Jianpen, 2014).
Propiedades
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUJLCMTXMSQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,2-dimethoxyethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

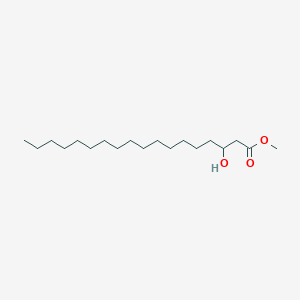
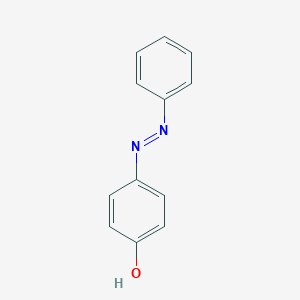
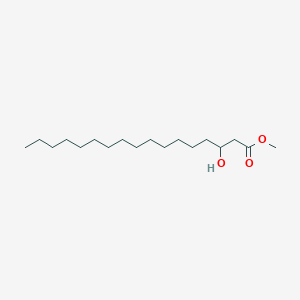
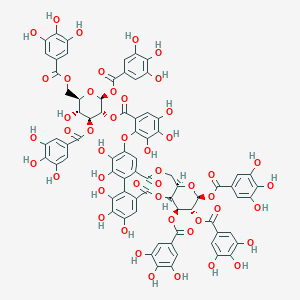
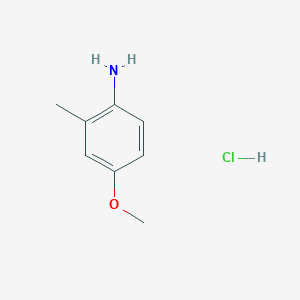
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
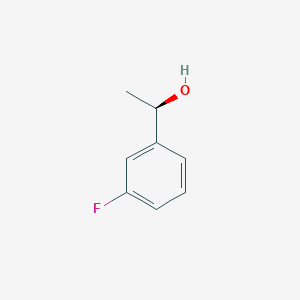
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
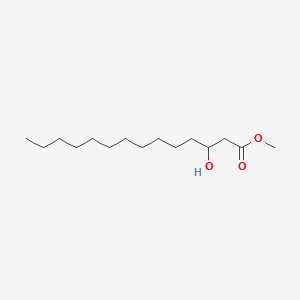
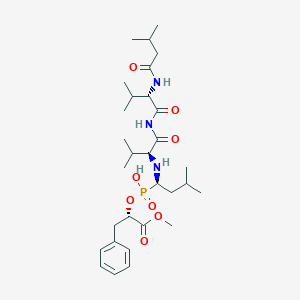
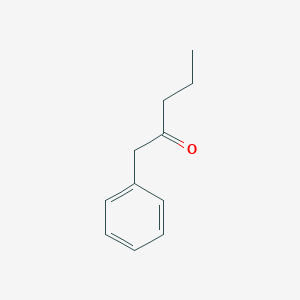
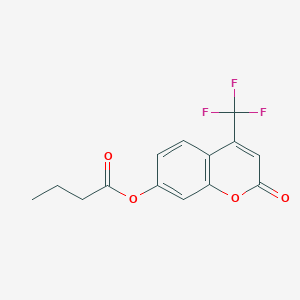
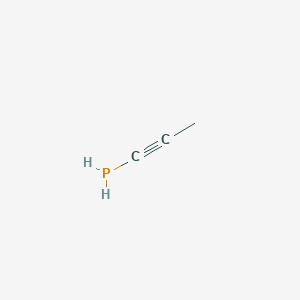
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)